3-(4-chlorophenyl)-2-(methoxymethyl)-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-chlorophenyl)-2-(methoxymethyl)-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-(methoxymethyl)-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, followed by the introduction of the 4-chlorophenyl, methoxymethyl, and tetrahydrofuran-2-ylmethyl groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenating agents, coupling catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-(methoxymethyl)-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-(methoxymethyl)-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one depends on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various physiological effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or binding to DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-2-(methoxymethyl)-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines with different substituents. Examples include:
- 3-(4-bromophenyl)-2-(methoxymethyl)-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 3-(4-methylphenyl)-2-(methoxymethyl)-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activity, chemical reactivity, or physical properties compared to other similar compounds.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(methoxymethyl)-11-(oxolan-2-ylmethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-29-13-18-20(14-4-6-15(23)7-5-14)21-24-11-17-19(27(21)25-18)8-9-26(22(17)28)12-16-3-2-10-30-16/h4-9,11,16H,2-3,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLJPLLNSXQCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)CC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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